N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide
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Overview
Description
N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that possesses a wide range of biochemical and physiological effects, making it an attractive candidate for further research and development.
Mechanism of Action
The mechanism of action of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways in the body. This inhibition leads to a reduction in the production of inflammatory cytokines, growth factors, and other signaling molecules, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide has been shown to possess a wide range of biochemical and physiological effects. These effects include anti-inflammatory, antibacterial, and anticancer properties. In addition, this compound has been shown to modulate immune responses, reduce oxidative stress, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide for lab experiments is its versatility. This compound can be used in a wide range of assays and experiments, making it a valuable tool for researchers. However, one of the limitations of this compound is its potential toxicity. Careful handling and disposal of this compound are required to ensure the safety of researchers and the environment.
Future Directions
There are several future directions for the research and development of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide. One of the most promising areas of research is the development of new drug formulations and delivery methods. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new synthetic methods for this compound may lead to improved yields and reduced costs, making it more accessible to researchers.
Synthesis Methods
The synthesis of N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate to form 2-chlorobenzylidenemalononitrile. The resulting compound is then reacted with allylamine and ammonium acetate to produce N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
N-allyl-N-(2-chlorobenzyl)-2-(ethylamino)pyrimidine-5-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In addition, this compound has been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(ethylamino)-N-prop-2-enylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-3-9-22(12-13-7-5-6-8-15(13)18)16(23)14-10-20-17(19-4-2)21-11-14/h3,5-8,10-11H,1,4,9,12H2,2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVGQBYSZIVFGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N(CC=C)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.